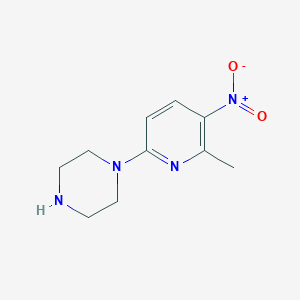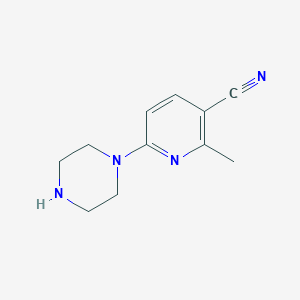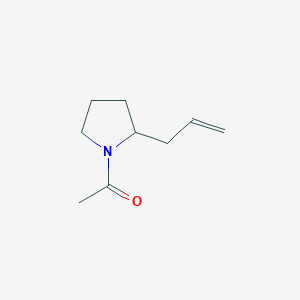![molecular formula C25H16F2N4O3S B3361275 N-[2,4-Difluoro-3-[[5-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenyl]benzenesulfonamide CAS No. 918504-61-7](/img/structure/B3361275.png)
N-[2,4-Difluoro-3-[[5-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenyl]benzenesulfonamide
Overview
Description
N-[2,4-Difluoro-3-[[5-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenyl]benzenesulfonamide is a compound notable for its structural complexity and multifunctional properties. It belongs to the class of sulfonamides and is characterized by the presence of fluorine atoms and pyrrolo[2,3-b]pyridine, which are significant in contributing to its chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One synthetic route involves:
Starting Material: : 3-bromo-2,4-difluoroaniline.
Step 1: : Nitration of 3-bromo-2,4-difluoroaniline to obtain 3-bromo-2,4-difluoro-6-nitroaniline.
Step 2: : Reduction of the nitro group using a catalyst like palladium on carbon, leading to 3-bromo-2,4-difluoro-6-aminoaniline.
Step 3: : Acylation with 3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid chloride to form an amide bond, resulting in the intermediate compound.
Step 4: : Final coupling reaction with benzenesulfonyl chloride under basic conditions (such as using triethylamine) yields the target compound.
Industrial Production Methods
Industrial production may involve:
Optimization of reaction conditions like temperature, pressure, and solvent to increase yield.
Use of continuous flow reactors for better control over reaction parameters.
Catalysts to speed up the reaction rates.
Solvent recovery systems to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, potentially forming N-oxides.
Reduction: : Reduction reactions can target the pyrrolo[2,3-b]pyridine ring.
Substitution: : The fluorine atoms and sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Potassium carbonate (K₂CO₃) for base-catalyzed substitution.
Major Products Formed
Oxidation: : Formation of sulfone derivatives.
Reduction: : Production of amine derivatives.
Substitution: : Generation of fluorine-free analogs.
Scientific Research Applications
Chemistry
Catalysts: : Used in chemical reactions as a catalyst due to its unique structural features.
Ligand Design: : Acts as a ligand in coordination chemistry.
Biology
Enzyme Inhibition: : Potential inhibitor for certain enzymes due to its sulfonamide group.
Protein Binding Studies: : Useful in studying protein-ligand interactions.
Medicine
Pharmacology: : Investigated for therapeutic properties in treating certain diseases.
Drug Development: : A candidate for developing new pharmaceuticals.
Industry
Material Science: : Used in designing new materials with specific properties.
Analytical Chemistry: : Employed in analytical methods to detect other substances.
Mechanism of Action
The compound interacts with biological targets primarily through:
Enzyme Inhibition: : The sulfonamide group mimics natural substrates, binding to enzyme active sites.
Molecular Pathways: : Alters signaling pathways by inhibiting key enzymes involved in metabolic processes.
Binding Affinity: : High binding affinity to specific proteins influences biological activities.
Comparison with Similar Compounds
Similar Compounds
N-[2,4-Difluorophenyl]benzenesulfonamide: : Lacks the pyrrolo[2,3-b]pyridine structure, leading to different properties.
3-[[(3-Pyridinyl)pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenylsulfonamide: : Shares similarities but lacks the fluorine atoms, altering its reactivity and applications.
Uniqueness
Fluorine Atoms: : Increase its lipophilicity and metabolic stability.
Pyrrolo[2,3-b]pyridine Core: : Enhances its potential as a pharmacological agent.
Sulfonamide Group: : Critical for enzyme inhibition and protein binding properties.
This compound's multifaceted nature makes it a valuable subject of study in various scientific fields, from chemistry and biology to industrial applications and medicine
Properties
IUPAC Name |
N-[2,4-difluoro-3-(5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F2N4O3S/c26-20-8-9-21(31-35(33,34)17-6-2-1-3-7-17)23(27)22(20)24(32)19-14-30-25-18(19)11-16(13-29-25)15-5-4-10-28-12-15/h1-14,31H,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOQVEWYXOKLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C=C2)F)C(=O)C3=CNC4=C3C=C(C=N4)C5=CN=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676328 | |
| Record name | N-{2,4-Difluoro-3-[5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl}benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918504-61-7 | |
| Record name | N-{2,4-Difluoro-3-[5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl}benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



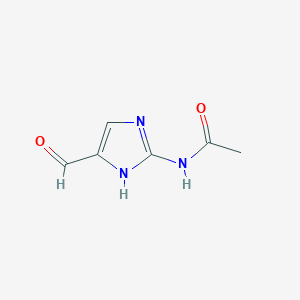
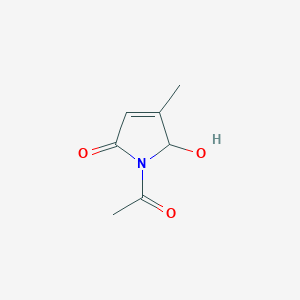
![2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B3361216.png)
![5-Chloro-2-{[3-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B3361222.png)

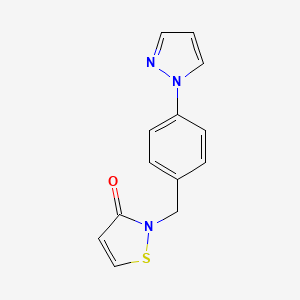
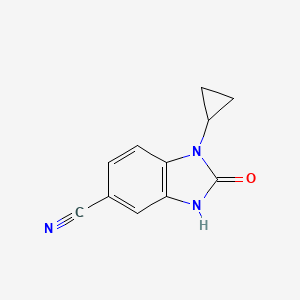
![Acetonitrile, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B3361250.png)
![2,3-Piperazinedione, 1-[(4-chlorophenyl)methyl]-](/img/structure/B3361254.png)
![7-Hydrazinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3361271.png)
